molecular formula C14H16BrNO3 B2694749 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 101937-42-2

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B2694749
CAS No.: 101937-42-2
M. Wt: 326.19
InChI Key: DHUJMLNQJBLMFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 4-bromoaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • 2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • 2-[(4-Methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

Uniqueness

2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

2-[(4-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUJMLNQJBLMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101937-42-2
Record name 4'-BROMOHEXAHYDROPHTHALANILIC ACID
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